molecular formula C6H6FNS B3416932 2-Amino-6-fluorobenzenethiol CAS No. 100493-32-1

2-Amino-6-fluorobenzenethiol

Cat. No.: B3416932
CAS No.: 100493-32-1
M. Wt: 143.18 g/mol
InChI Key: YVJJLJAUJVHNCI-UHFFFAOYSA-N
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Description

“2-Amino-6-fluorobenzenethiol” is a chemical compound with the molecular formula C6H6FNS . It has an average mass of 143.182 Da and a monoisotopic mass of 143.020493 Da . It’s important to note that there is limited information available on this specific compound, and it may not be widely studied or used.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered benzene ring with an amino (-NH2) group, a fluorine atom, and a thiol (-SH) group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .

Safety and Hazards

The safety data sheet for a similar compound, “2-Amino-6-fluorobenzonitrile”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and to use only in a well-ventilated area .

Future Directions

Given the limited information available on “2-Amino-6-fluorobenzenethiol”, future research could focus on its synthesis, properties, and potential applications. It would be particularly interesting to explore its potential uses in medicinal chemistry, given the known biological activities of amines and fluorinated compounds .

Properties

IUPAC Name

2-amino-6-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJJLJAUJVHNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100493-32-1
Record name 2-amino-6-fluorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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